molecular formula C19H26N6O2 B12693783 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- CAS No. 117740-57-5

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl-

Cat. No.: B12693783
CAS No.: 117740-57-5
M. Wt: 370.4 g/mol
InChI Key: VVQFAKMRVYKCRD-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, makes it a promising candidate for various pharmacological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- typically involves a multi-step process. One common method includes the following steps:

    Formation of the Triazole Ring: The triazole ring is formed through a click reaction between an alkyne and an azide. This reaction is highly efficient and proceeds under mild conditions.

    Coupling with Pyrimidine: The triazole ring is then coupled with a pyrimidine derivative through a C-C bond formation reaction. This step often requires the use of a palladium catalyst and proceeds under an inert atmosphere.

    Functionalization: The final step involves the introduction of the diethylaminoethyl, phenyl, and propyl groups. This is typically achieved through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, the use of automated systems for reagent addition and product isolation helps in scaling up the production process.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the diethylaminoethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown promising activity as an enzyme inhibitor, particularly against kinases.

    Medicine: The compound has potential as an anticancer agent due to its ability to inhibit cell proliferation.

    Industry: It is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- involves its interaction with specific molecular targets. The compound is known to inhibit the activity of certain enzymes, particularly kinases, by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby inhibiting cell proliferation and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- is unique due to its specific structural features and biological activities. Similar compounds include:

    1H-1,2,3-Triazolo(4,5-d)pyrimidine derivatives: These compounds share the triazolopyrimidine core but differ in their substituents.

    Pyrazolo(3,4-d)pyrimidine derivatives: These compounds have a similar fused ring structure but with a pyrazole ring instead of a triazole ring.

    Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidine derivatives: These compounds also feature a fused ring system but with different ring junctions.

The uniqueness of 1H-1,2,3-Triazolo(4,5-d)pyrimidine-5,7(4H,6H)-dione, 1-(2-(diethylamino)ethyl)-4-phenyl-6-propyl- lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications.

Properties

CAS No.

117740-57-5

Molecular Formula

C19H26N6O2

Molecular Weight

370.4 g/mol

IUPAC Name

1-[2-(diethylamino)ethyl]-4-phenyl-6-propyltriazolo[4,5-d]pyrimidine-5,7-dione

InChI

InChI=1S/C19H26N6O2/c1-4-12-23-18(26)16-17(20-21-24(16)14-13-22(5-2)6-3)25(19(23)27)15-10-8-7-9-11-15/h7-11H,4-6,12-14H2,1-3H3

InChI Key

VVQFAKMRVYKCRD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C2=C(N=NN2CCN(CC)CC)N(C1=O)C3=CC=CC=C3

Origin of Product

United States

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